Product packaging for 5-Fluoro Paliperidone-d4(Cat. No.:CAS No. 1346602-73-0)

5-Fluoro Paliperidone-d4

Cat. No.: B584399
CAS No.: 1346602-73-0
M. Wt: 430.517
InChI Key: SVATZOFABXGUAB-FJVJJXCISA-N
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Description

Significance of Isotopic Labeling in Chemical Biology and Drug Sciences

Isotopic labeling is a technique that involves the substitution of an atom in a molecule with one of its isotopes, which has a different number of neutrons. musechem.comsimsonpharma.com This subtle change in mass allows researchers to "tag" and track molecules through complex biological and chemical processes without significantly altering their chemical properties. musechem.comfiveable.me Both stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized. musechem.comchemicalsknowledgehub.com

The applications of isotopic labeling in drug discovery and development are vast and critical:

Metabolic Studies: Labeled compounds are indispensable for absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.comnih.gov By tracing the path of a drug candidate in a biological system, scientists can identify its metabolites, understand its lifecycle, and assess its safety profile. simsonpharma.comnih.gov

Pharmacokinetic and Pharmacodynamic Analysis: Isotope-labeled compounds are used in clinical trials to study pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). simsonpharma.com This information is crucial for determining a drug's efficacy and safety. simsonpharma.com

Mechanistic Elucidation: Isotopes serve as powerful probes to unravel the mechanisms of chemical reactions and enzyme-catalyzed transformations. humanjournals.com

Quantitative Analysis: In analytical techniques like mass spectrometry, isotopically labeled compounds, particularly deuterated ones, are used as internal standards for precise and accurate quantification of the target analyte. clearsynth.comscioninstruments.com

The Role of Deuterium Substitution in Modulating Pharmacological Properties

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant attention in drug design. humanjournals.com The replacement of hydrogen with deuterium, a process known as deuteration, can modulate a drug's pharmacological properties primarily through the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. humanjournals.comjuniperpublishers.com

This increased bond strength can have several important consequences:

Altered Metabolism: For drugs metabolized by enzymes that cleave C-H bonds, such as the cytochrome P450 family, deuteration at the site of metabolism can slow down this process. juniperpublishers.comnih.gov This can lead to a longer drug half-life, reduced dosing frequency, and potentially improved safety by minimizing the formation of toxic metabolites. wikipedia.orgnih.gov

Metabolic Switching: Deuteration can sometimes divert the metabolic pathway of a drug towards alternative routes, a phenomenon known as metabolic switching. tandfonline.comcdnsciencepub.com This can be advantageous if it leads to the formation of more desirable or less toxic metabolites. juniperpublishers.com

It is important to note that the effects of deuteration are not always predictable and depend on the specific drug and the position of deuterium substitution. nih.govtandfonline.com

Strategic Fluorination in Drug Design and Mechanistic Studies

The introduction of fluorine atoms into drug molecules, or fluorination, is a widely used strategy in medicinal chemistry. alfa-chemistry.comtandfonline.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's biological activity. alfa-chemistry.comtandfonline.com

Key impacts of strategic fluorination include:

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. alfa-chemistry.com Introducing fluorine at metabolically vulnerable positions can block oxidation and prolong a drug's half-life. tandfonline.com

Improved Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as proteins, thereby increasing the drug's potency. tandfonline.commdpi.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific biological target. mdpi.com

Overview of Paliperidone (B428) and the Rationale for Deuterated and Fluorinated Analogs in Research

Paliperidone, also known as 9-hydroxyrisperidone, is an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder. wikipedia.orgpsychdb.comnih.gov It is the major active metabolite of risperidone. psychdb.commims.comeuropa.eu The primary mechanism of action of paliperidone is believed to be through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. psychdb.compatsnap.com It also exhibits antagonistic activity at adrenergic and histaminergic receptors. wikipedia.orgpatsnap.com

The development of deuterated and fluorinated analogs of paliperidone for research purposes is driven by the desire to create highly specialized molecular probes. These analogs allow for a more nuanced investigation of the parent compound's pharmacological properties and its interactions within biological systems.

Research Utility of 5-Fluoro Paliperidone-d4 (B47709) as a Specialized Probe

5-Fluoro Paliperidone-d4 is a synthetic compound that incorporates both deuterium and fluorine atoms into the paliperidone structure. This dual modification makes it a highly specialized tool for advanced research applications.

Internal Standard for Bioanalytical Methods: The deuteration of the molecule (d4) makes it an ideal internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.com Since deuterated standards have nearly identical chemical and physical properties to the non-labeled analyte, they co-elute during chromatography and exhibit similar ionization efficiency, allowing for highly accurate and precise quantification of paliperidone in complex biological matrices like plasma or tissue samples. clearsynth.comtexilajournal.comresearchgate.net

Receptor Binding and SAR Studies: The 5-fluoro substitution can be used to explore the structure-activity relationship (SAR) of paliperidone at its target receptors. By comparing the binding affinity and functional activity of 5-Fluoro Paliperidone to that of the parent compound, researchers can gain insights into the specific molecular interactions that govern its pharmacological effects.

In essence, this compound is not intended for therapeutic use but serves as a sophisticated analytical and research tool. Its unique isotopic and elemental composition allows for precise quantification and detailed mechanistic studies that would be difficult or impossible to perform with the parent drug alone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O3 B584399 5-Fluoro Paliperidone-d4 CAS No. 1346602-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVATZOFABXGUAB-FJVJJXCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Incorporation of 5 Fluoro Paliperidone D4

Advanced Strategies for Deuterium (B1214612) Labeling at Specific Positions (d4)

The introduction of deuterium atoms at specific positions within the paliperidone (B428) scaffold requires advanced synthetic techniques to ensure high isotopic enrichment and regioselectivity.

Achieving chemo- and regioselective deuteration of the complex paliperidone structure necessitates multi-step synthetic pathways. One common approach involves the synthesis of deuterated precursors that are later incorporated into the final molecule. For the d4 designation, deuterium is typically introduced on the ethylamino linker of paliperidone.

A plausible synthetic route could begin with the deuteration of a suitable starting material, such as a deuterated ethanolamine derivative. This deuterated fragment can then be coupled with the piperidine ring of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride intermediate. This strategy ensures that the deuterium atoms are located specifically on the ethyl bridge connecting the piperidine and the pyridopyrimidinone moieties.

The following table outlines a hypothetical reaction scheme for the introduction of the deuterated ethyl group:

StepReactant 1Reactant 2Reagents/ConditionsProduct
12-Chloro-N-(2,2,2-trichloroethyl)acetamideLithium aluminum deuteride (LAD)Anhydrous THF, reflux2,2-d2-Ethanolamine
22,2-d2-Ethanolamine3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneBase (e.g., K2CO3), Solvent (e.g., ACN)3-(2-(2,2-d2-aminoethyl))-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
33-(2-(2,2-d2-aminoethyl))-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one6-Fluoro-3-(4-chloropiperidin-1-yl)-1,2-benzisoxazoleBase (e.g., DIPEA), Solvent (e.g., DMF)Paliperidone-d4 (B47709)

This is a representative synthetic scheme and may not reflect the exact industrial process.

Hydrogen/Deuterium Exchange (HDX) is a powerful technique for introducing deuterium into a molecule. springernature.comnih.govwikipedia.org While often used for probing protein structure and dynamics, HDX can also be applied to small molecules under specific conditions. springernature.comnih.govresearchgate.net For a complex molecule like paliperidone, achieving selective deuteration via HDX is challenging due to the presence of multiple exchangeable protons.

However, under controlled conditions using specific catalysts and deuterated solvents (e.g., D₂O), it is possible to exchange certain protons. mdpi.com For instance, protons adjacent to carbonyl groups or on aromatic rings can sometimes be exchanged. The feasibility of this method for the specific d4 labeling of 5-Fluoro Paliperidone would depend on the relative lability of the target protons compared to others in the molecule.

Key considerations for HDX include:

pH and Temperature: These parameters significantly influence the rate of exchange. nih.gov

Catalyst: Acid, base, or metal catalysts can be used to facilitate the exchange of less acidic protons. wikipedia.org

Back-Exchange: Preventing the deuterated product from exchanging back to the protonated form is a critical challenge. springernature.com

Precision Fluorination Methodologies for the 5-Position of the Benzisoxazole Moiety

The introduction of a fluorine atom at the 5-position of the benzisoxazole ring is a key structural feature of 5-Fluoro Paliperidone. This modification can significantly impact the compound's pharmacological properties.

One established method for synthesizing benzisoxazoles involves the reaction of a substituted phenol with a derivative of hydroxylamine. chim.it In the case of the 5-fluoro analog, the synthesis would start with a 4-fluorophenol derivative.

A general synthetic pathway is outlined below:

StepStarting MaterialReagents/ConditionsIntermediate
14-FluorophenolAcylation (e.g., with acetyl chloride)4-Fluorophenyl acetate (B1210297)
24-Fluorophenyl acetateFries rearrangement2-Hydroxy-5-fluoroacetophenone
32-Hydroxy-5-fluoroacetophenoneOximation (e.g., with hydroxylamine hydrochloride)2-Hydroxy-5-fluoroacetophenone oxime
42-Hydroxy-5-fluoroacetophenone oximeCyclization (e.g., with a dehydrating agent)5-Fluoro-3-methyl-1,2-benzisoxazole
55-Fluoro-3-methyl-1,2-benzisoxazoleHalogenation and subsequent reaction with piperidine3-(Piperidin-4-yl)-5-fluoro-1,2-benzisoxazole

This represents a general approach to the synthesis of the fluorinated benzisoxazole core.

Another approach involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, which offers a direct route to functionalized benzisoxazoles under mild conditions. nih.gov

In the case of 5-Fluoro Paliperidone, the fluorine atom is attached to an aromatic ring, which is planar. Therefore, there are no stereochemical considerations such as chirality or cis-trans isomerism directly associated with the fluorine atom itself. The stereochemistry of the final molecule is determined by the chiral center at the 9-position of the pyridopyrimidinone ring system, which is typically a racemic mixture in paliperidone. scholarsresearchlibrary.com

Characterization and Purity Assessment of Synthesized 5-Fluoro Paliperidone-d4

The final synthesized this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Techniques for Characterization:

TechniquePurposeExpected Observations
Mass Spectrometry (MS) To confirm the molecular weight and isotopic incorporation.The molecular ion peak will be shifted by +4 mass units compared to the non-deuterated 5-fluoro analog, confirming the presence of four deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the position of the deuterium and fluorine atoms.¹H NMR: The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. ²H NMR: A signal will be present corresponding to the chemical shift of the deuterated positions. ¹³C NMR: The signals for the carbons attached to deuterium will show a characteristic multiplet due to C-D coupling. ¹⁹F NMR: A signal will confirm the presence and chemical environment of the fluorine atom. magritek.com
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound.A single major peak should be observed, with any impurities being below a specified threshold (e.g., ≥ 98%).
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The spectrum will show characteristic absorption bands for C-D bonds in addition to the other functional groups of the molecule.

The combination of these analytical methods provides a comprehensive assessment of the synthesized this compound, ensuring its suitability for its intended research applications. nih.govnih.gov

Spectroscopic Techniques for Isotopic Enrichment and Positional Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. In the analysis of this compound, both ¹H (proton) and ²H (deuterium) NMR can be utilized.

¹H NMR: A proton NMR spectrum of the deuterated compound would be compared against the spectrum of its non-deuterated counterpart. The successful incorporation of deuterium atoms is confirmed by the disappearance or significant reduction in the intensity of proton signals at the specific locations of deuteration. Furthermore, the splitting patterns (multiplicity) of adjacent proton signals may be simplified due to the absence of coupling with the replaced protons. For instance, a signal that was a doublet of doublets in the non-deuterated molecule might collapse into a doublet if the adjacent proton is replaced by deuterium.

Table 1: Expected Changes in ¹H NMR Spectrum for this compound

Spectral Feature Non-Deuterated 5-Fluoro Paliperidone Expected in this compound Rationale
Signal Integration Protons at deuterated positions show expected integration values. Absence or significantly reduced signal intensity at deuterated positions. Replacement of ¹H with ²H, which is not detected in ¹H NMR.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H NMR spectrum will show signals corresponding to the chemical shifts of the incorporated deuterium atoms, providing definitive confirmation of their presence and chemical environment within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the isotopic enrichment of this compound by accurately determining its molecular weight. The incorporation of four deuterium atoms results in a predictable mass increase compared to the non-deuterated molecule.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the confirmation of the elemental formula. joac.info Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used to further confirm the identity. In this technique, the protonated molecule ([M+H]⁺) is selected and fragmented, and the resulting product ions are analyzed. The masses of both the parent ion and key fragment ions will be shifted by 4 Da (or less, depending on the fragment) compared to the non-deuterated standard. researchgate.net

Table 2: Molecular Weight and Representative LC-MS/MS Transitions

Compound Molecular Formula Average Molecular Weight ( g/mol ) Parent Ion (m/z) [M+H]⁺ Product Ion (m/z)
5-Fluoro Paliperidone C₂₃H₂₇FN₄O₃ 426.48 427.2 207.2
This compound C₂₃H₂₃D₄FN₄O₃ 430.51 431.2 211.2

Data derived from typical transitions for Paliperidone and its d4 analog. researchgate.net

The observed mass shift in both the parent ion and the fragment ion provides strong evidence for the successful and stable incorporation of the deuterium labels. researchgate.net

Chromatographic Methods for Purity and Impurity Profiling in Research Materials

Chromatographic techniques are essential for assessing the chemical and isotopic purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is used to separate this compound from any potential impurities. researchgate.net The method's ability to resolve the main peak from all other components is critical for accurate purity assessment.

Method development typically involves optimizing the stationary phase (e.g., a C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (e.g., UV detection at 235 nm or 238 nm). researchgate.netjapsonline.com The retention time of the main compound is established, and the area of its peak is used to calculate purity, often expressed as a percentage relative to the total area of all detected peaks.

Table 3: Typical RP-HPLC Parameters for Analysis

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Isocratic or gradient mixture of Buffer and Acetonitrile/Methanol (B129727) rjstonline.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 235 nm researchgate.net

| Retention Time | Method-dependent (e.g., ~3.0-5.0 min) researchgate.netresearchgate.net |

Impurity Profiling

The impurity profile of a research-grade material like this compound must be well-characterized. Potential impurities can originate from the synthetic process or degradation and may include: scholarsresearchlibrary.com

Isotopic Impurities: Non-deuterated (d0) or partially deuterated (d1, d2, d3) versions of 5-Fluoro Paliperidone.

Isomeric Impurities: The positional isomer, 6-Fluoro Paliperidone-d4, which may be formed if the starting materials are not isomerically pure. The non-deuterated 5-Fluoro Paliperidone is also a key potential impurity. chemicea.com

Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthesis. scholarsresearchlibrary.com

Degradation Products: Products formed due to exposure to light, heat, or oxidative conditions. veeprho.com

LC-MS is a powerful tool for impurity profiling as it combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the detection and tentative identification of low-level impurities based on their mass-to-charge ratios.

Table 4: Potential Impurities in this compound Preparations

Impurity Type Example Name/Description Rationale for Presence
Isotopic 5-Fluoro Paliperidone (d0) Incomplete deuteration during synthesis.
Isomeric 6-Fluoro Paliperidone-d4 Presence of isomeric precursors in the synthesis.
Process-Related Didehydro Paliperidone analog By-product of the chemical synthesis. scholarsresearchlibrary.com
Process-Related Desfluoro Paliperidone-d4 analog Impurity in starting materials or side reaction. scholarsresearchlibrary.com

Regulatory guidelines recommend the identification and characterization of impurities present above a certain threshold (e.g., ≥ 0.10%) in active pharmaceutical ingredients. scholarsresearchlibrary.com

Advanced Analytical Applications in Preclinical and Research Settings

Method Development for Quantitative Bioanalysis of Paliperidone (B428) Analogs using 5-Fluoro Paliperidone-d4 (B47709)

The development of reliable quantitative methods is fundamental for evaluating the efficacy and safety of new chemical entities. The use of 5-Fluoro Paliperidone-d4 is integral to creating sensitive, specific, and reproducible bioanalytical assays for paliperidone analogs.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids. japsonline.com The optimization of LC-MS/MS protocols is crucial for achieving the desired sensitivity, selectivity, and speed of analysis. For paliperidone and its analogs, methods often employ reverse-phase chromatography. nih.govresearchgate.net

A typical optimized method for paliperidone analysis involves a C18 column and an isocratic mobile phase, which may consist of organic solvents like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer such as ammonium (B1175870) acetate (B1210297). researchgate.netlatamjpharm.org The specific parameters are meticulously adjusted to ensure optimal separation of the analyte from endogenous matrix components. One validated method for paliperidone in human plasma utilized a Thermo Betabasic-8 column with a mobile phase of Methanol:Ammonium acetate solution (70:30 v/v) at a flow rate of 1.0 mL/minute. researchgate.net The total run time for this method was approximately 2.8 minutes, demonstrating the high-throughput capabilities of modern LC-MS/MS systems. researchgate.net

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.gov This mode provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition. For paliperidone, a common transition is m/z 427.2 → 207.2. researchgate.netresearchgate.net When using a deuterated internal standard like Paliperidone-d4 (a close analog to this compound), the corresponding transition would be m/z 431.2 → 211.2. researchgate.netresearchgate.net The optimization of MS parameters such as collision energy and gas pressures is essential for maximizing the signal response for both the analyte and the internal standard. nih.gov

Table 1: Example of Optimized LC-MS/MS Parameters for Paliperidone Analysis

Parameter Condition
LC Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm researchgate.net
Mobile Phase Methanol: Ammonium Acetate Solution (70:30 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Injection Volume 10 µL ijpbs.com
Column Temperature 40°C ijpbs.com
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Paliperidone) 427.2 > 207.2 (m/z) researchgate.net
MRM Transition (Paliperidone-d4 IS) 431.2 > 211.2 (m/z) researchgate.net

| Run Time | ~2.8 minutes researchgate.net |

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis. waters.comeuropa.eu this compound, being structurally almost identical to the analyte but with a different mass, is an ideal internal standard. It co-elutes with the analyte and experiences similar effects during sample preparation and ionization, thereby compensating for variations in the analytical process. researchgate.netnih.gov

The primary role of a SIL-IS is to correct for variability in the analytical method, including extraction recovery, matrix effects, and instrument response. scispace.commusechem.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, any loss of analyte during sample processing or any suppression of the MS signal will be mirrored by the internal standard. nih.gov This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area. waters.com This approach significantly improves the precision and accuracy of the assay. nih.gov A validated method for paliperidone using Paliperidone-d4 as an internal standard demonstrated extraction recoveries of over 99% for both the analyte and the IS. researchgate.net

The use of a SIL-IS is particularly crucial for minimizing the impact of matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. waters.comscispace.com While a SIL-IS is highly effective, it is important to verify its purity, as any unlabeled impurity can lead to artificially high concentration measurements. waters.com

For research applications that inform preclinical development, analytical methods must be rigorously validated to ensure the reliability and integrity of the data. capa.org.twijrar.com Method validation demonstrates that the assay is suitable for its intended purpose. europa.eu Key validation parameters, often guided by regulatory bodies, include selectivity, accuracy, precision, linearity, range, recovery, matrix effect, and stability. japsonline.comresolian.comut.ee

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com This is typically assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte and IS. ich.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. resolian.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several runs. nih.gov For chromatographic methods, accuracy is often expected to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ). ich.org

Linearity and Range: This establishes the concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the response ratio (analyte/IS) against the analyte concentration. The relationship should be linear, typically with a correlation coefficient (r²) of ≥ 0.99. researchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.govresolian.com

Matrix Effect: This assesses the influence of the biological matrix on the ionization of the analyte. resolian.com It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. nih.gov The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects. researchgate.net

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. japsonline.comresolian.com

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

Validation Parameter Acceptance Criteria
Accuracy Mean value within ±15% of nominal (±20% at LLOQ) ich.org
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) ich.org
Linearity (Correlation Coefficient) r² ≥ 0.99 researchgate.net
Selectivity No significant interference at the retention times of analyte and IS ich.org

| Stability | Analyte concentration within ±15% of nominal concentration japsonline.com |

Quantitative Analysis in Complex Biological Matrices for Preclinical Studies

Preclinical studies, including in vitro assays and animal pharmacokinetic studies, rely on the accurate measurement of drug concentrations in various biological matrices like plasma, urine, and tissue homogenates. capa.org.twnih.gov

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances prior to LC-MS/MS analysis. sigmaaldrich.com Common techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. nih.govsigmaaldrich.com While effective for removing the bulk of proteins, it may not remove other matrix components like phospholipids, which can cause significant ion suppression. sigmaaldrich.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. For paliperidone, a solvent like diethyl ether has been used. nih.gov LLE can provide cleaner extracts than PPT.

Solid-Phase Extraction (SPE): This is a highly effective and selective method that uses a solid sorbent to isolate the analyte from the sample matrix. researchgate.net It can significantly reduce matrix effects and is often used for complex bioanalytical methods. waters.com The choice of SPE sorbent and elution solvents is optimized for the specific analyte. researchgate.net

For a study quantifying paliperidone in human plasma, solid-phase extraction was the chosen technique, which contributed to the high recovery of both the analyte and its deuterated internal standard. researchgate.net

Matrix effects are a major challenge in LC-MS bioanalysis, occurring when co-eluting matrix components interfere with the ionization of the target analyte, leading to ion suppression or enhancement. longdom.orgnih.govnih.gov This phenomenon can compromise the accuracy and reproducibility of the analytical method. scispace.com

The most reliable strategy to mitigate matrix effects is the use of a co-eluting stable isotope-labeled internal standard, such as this compound. waters.comresearchgate.netresearchgate.net The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte. waters.com Therefore, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification even in the presence of significant matrix effects. researchgate.net

Advanced Spectrometric Techniques for Quantitative and Qualitative Analysis of Deuterated and Fluorinated Compounds

In preclinical and research settings, the precise analysis of isotopically labeled and structurally modified compounds such as this compound is crucial. Advanced spectrometric techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for both the accurate quantification and the definitive structural confirmation of such complex molecules. spectroscopyonline.comthepharmajournal.com These methods offer high sensitivity and specificity, which are essential for characterizing compounds in intricate biological matrices and for ensuring the integrity of reference standards. nih.govlongdom.org

Quantitative Analysis using Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of pharmaceuticals in biological fluids. nih.gov The method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting compounds at very low concentrations. thepharmajournal.comlongdom.org

In the analysis of fluorinated compounds like 5-Fluoro Paliperidone, deuterated analogues such as this compound serve as optimal internal standards (IS). researchgate.netlcms.cz Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and exhibits similar ionization efficiency. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification. lcms.cz

The quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For paliperidone and its deuterated analog, paliperidone-d4, specific mass-to-charge (m/z) transitions have been established. For instance, the transition for paliperidone is often monitored at m/z 427.2 > 207.2, while the corresponding transition for paliperidone-d4 is m/z 431.2 > 211.2. researchgate.net The four-mass-unit difference is indicative of the four deuterium (B1214612) atoms.

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of Paliperidone and its Deuterated Analog

This table is generated based on published research findings for paliperidone and its common deuterated internal standard, Paliperidone-d4. The values represent typical parameters used in bioanalytical methods.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)Reference
Paliperidone427.2207.20.200 - 55.00 researchgate.net
Paliperidone-d4 (IS)431.2211.2N/A researchgate.net
Paliperidone427.7207.20.2094 - 20.94 latamjpharm.org

Qualitative and Structural Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the qualitative analysis and unambiguous structural elucidation of molecules. spectroscopyonline.comlongdom.org It provides detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of identity, structure, and purity. magritek.com For a compound like this compound, a combination of 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is employed for a full structural assignment. magritek.com

¹H and ¹³C NMR are used to map the proton and carbon framework of the molecule. In the case of the deuterated analog, the absence of specific signals in the ¹H NMR spectrum, when compared to the non-deuterated paliperidone standard, confirms the precise location of the deuterium labels.

¹⁹F NMR is particularly valuable for analyzing fluorinated compounds. The fluorine atom acts as a sensitive probe, and its spectrum provides distinct signals whose chemical shifts and coupling patterns confirm the structure of the fluorinated benzisoxazole moiety. magritek.com For example, the ¹⁹F NMR spectrum of paliperidone shows a multiplet that arises from couplings to the nearby aromatic protons. magritek.com Analysis of these coupling constants can confirm the substitution pattern on the aromatic ring.

The combination of these NMR techniques provides a comprehensive and definitive structural verification of the molecule, ensuring the correct isotopic labeling and chemical structure of the research compound.

Table 2: Representative ¹H and ¹⁹F NMR Data for the Paliperidone Structure

This table is based on reported data for the parent compound Paliperidone and serves as a reference for structural verification. The numbering corresponds to standard chemical nomenclature.

NucleusAtom PositionChemical Shift (ppm)Coupling Constant (J) in HzReference
¹H4~7.03³J = 8.88 Hz magritek.com
¹H5~7.83³J = 8.86 Hz, ⁴J = 5.10 Hz (H-F coupling) magritek.com
¹⁹F6~-107.545.17 Hz and 8.76 Hz (coupling to protons) magritek.com

By integrating the quantitative power of LC-MS/MS with the detailed qualitative insights from NMR spectroscopy, researchers can achieve a thorough analytical characterization of complex deuterated and fluorinated pharmaceutical compounds like this compound, which is fundamental for advancing preclinical studies.

Investigation of Metabolic Fate and Pathways Using Labeled Analogs

Methodological Approaches for in vitro Metabolic Stability Studies of 5-Fluoro Paliperidone-d4 (B47709)

In vitro metabolic stability assays are fundamental in drug discovery, offering predictions of a compound's behavior in vivo. nuvisan.comcreative-bioarray.com These studies typically involve incubating the test compound with liver microsomes or hepatocytes to monitor its degradation over time. nuvisan.com For 5-Fluoro Paliperidone-d4, these assays are critical for determining its intrinsic clearance and predicting its half-life. nuvisan.comcreative-bioarray.com

The biotransformation of xenobiotics is primarily carried out by a suite of enzymes, with the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs) playing pivotal roles. wikipedia.orgjbclinpharm.orgmdpi.com Paliperidone (B428), the parent compound, undergoes metabolism through several pathways, and it is anticipated that this compound will follow similar routes, albeit with modifications influenced by deuteration and fluorination.

Cytochrome P450 (CYP) Enzymes: The CYP enzyme family is a major player in the phase I metabolism of a vast number of drugs. mdpi.com For paliperidone, CYP2D6 and CYP3A4 are the primary enzymes involved in its metabolism. nih.govnih.gov These enzymes catalyze oxidative reactions, such as hydroxylation. mdpi.com The introduction of a fluorine atom in this compound can influence these oxidative pathways. Fluorine, being highly electronegative, can alter the electronic properties of the molecule, potentially making certain sites less susceptible to CYP-mediated oxidation. researchgate.netresearchgate.net

UDP-glucuronosyltransferase (UGT) Enzymes: UGTs are responsible for phase II conjugation reactions, where a glucuronic acid moiety is attached to the drug or its phase I metabolite, rendering it more water-soluble and facilitating its excretion. xenotech.com Paliperidone and its metabolites can undergo glucuronidation. researchgate.netresearchgate.net It is expected that this compound and its metabolites would also be substrates for UGT enzymes.

A summary of the primary metabolic pathways for paliperidone, which are relevant for understanding the metabolism of this compound, is presented below:

Metabolic Pathway Enzymes Involved Description Potential Impact of Deuteration/Fluorination
Alicyclic HydroxylationCYP2D6, CYP3A4Addition of a hydroxyl group to the alicyclic ring system.Deuteration at or near the site of hydroxylation can slow down the reaction rate due to the kinetic isotope effect. Fluorination can electronically influence the susceptibility of the ring to oxidation.
Oxidative N-dealkylationCYP3A4Removal of an alkyl group from a nitrogen atom.The stability of the C-D bond compared to the C-H bond can decrease the rate of dealkylation if deuterium (B1214612) is present on the alkyl group.
Benzisoxazole ScissionCYP3A4, CYP2D6Cleavage of the benzisoxazole ring. europa.euThe electronic effects of the fluorine atom on the benzisoxazole ring could alter the rate of this metabolic pathway.
GlucuronidationUGTsConjugation with glucuronic acid.The sites of glucuronidation are unlikely to be directly affected by deuteration at the specified positions but could be influenced by upstream changes in phase I metabolism.

Advanced mass spectrometry (MS) techniques are indispensable for the identification and structural elucidation of drug metabolites. ijpras.com High-resolution mass spectrometry (HRMS), in particular, provides accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com For deuterated compounds like this compound, MS is particularly powerful.

The presence of deuterium atoms creates a unique isotopic signature. The mass difference between hydrogen (¹H) and deuterium (²H) allows for the clear differentiation of deuterated metabolites from their non-deuterated counterparts and from endogenous molecules. Tandem mass spectrometry (MS/MS) is employed to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification. ijpras.com

Common MS-based approaches for metabolite identification include:

Precursor Ion Scanning and Neutral Loss Scanning: These techniques are used to identify metabolites that share a common structural feature or lose a specific neutral fragment, respectively. ijpras.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide high mass accuracy, enabling the confident assignment of elemental compositions to metabolites. ijpras.comnih.gov

Isotope Pattern Recognition: Software tools can be used to specifically search for the characteristic isotopic patterns of deuterated compounds, facilitating the detection of metabolites of this compound. acs.org

Tracing Metabolic Pathways in Preclinical in vivo Models

In vivo studies in preclinical animal models are essential to understand the complete metabolic profile of a drug candidate in a whole organism. nih.govresearchgate.net The use of isotopically labeled this compound allows for the tracing of its metabolic fate, distribution, and excretion.

Isotope-specific metabolite profiling involves the use of analytical techniques that can differentiate between the isotopically labeled drug and its metabolites from the endogenous metabolome.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for metabolite profiling. The chromatographic separation of metabolites is followed by mass spectrometric detection, which can be tuned to specifically detect the deuterated compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect and quantify isotopically labeled metabolites in biological samples, providing detailed structural information. nih.gov

Stable Isotope Tracing (SIT): This approach involves administering the labeled compound and then analyzing biological samples (e.g., plasma, urine, feces) to identify all labeled species. frontiersin.org

Metabolic soft spots are positions on a molecule that are most susceptible to metabolism. Deuteration of a metabolic soft spot can significantly slow down the rate of metabolism at that position due to the kinetic isotope effect (KIE). nih.gov This can lead to an increase in the metabolic stability and half-life of the drug. juniperpublishers.com

Metabolic shunting occurs when the blockage of a primary metabolic pathway, due to deuteration or other modifications, causes the metabolism to be redirected through alternative, previously minor, pathways. nih.govjuniperpublishers.com This can result in a different metabolite profile, which may have different pharmacological or toxicological properties. juniperpublishers.com

In the case of this compound, the deuteration is on the piperidine ring. If this is a site of significant metabolism (a soft spot) for paliperidone, its deuteration would be expected to slow down metabolism at this position. This could potentially lead to:

Increased exposure to the parent drug.

A shift in metabolism to other parts of the molecule, such as the benzisoxazole ring or the ethyl side chain, an example of metabolic shunting. nih.govjuniperpublishers.com

Elucidation of Kinetic Isotope Effects (KIE) in Biotransformation of this compound

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov In the context of drug metabolism, the deuterium KIE is the ratio of the rate of reaction of a non-deuterated compound to that of its deuterated analog.

The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. nih.gov For metabolic reactions that involve the cleavage of a C-H bond in the rate-determining step, such as many CYP-mediated oxidations, replacing the hydrogen with deuterium can significantly slow down the reaction rate. nih.gov This is known as a primary deuterium KIE.

The magnitude of the KIE can provide valuable information about the reaction mechanism. A significant KIE suggests that C-H bond cleavage is a rate-limiting step in the metabolic transformation. nih.gov For this compound, measuring the KIE for its various metabolic pathways would help to:

Identify the rate-limiting steps in its biotransformation.

Confirm the role of deuteration in enhancing its metabolic stability.

Understand the mechanisms of metabolic shunting. nih.govjuniperpublishers.com

The study of KIEs is a powerful tool in mechanistic drug metabolism research and is crucial for the rational design of deuterated drugs with improved pharmacokinetic properties. nih.gov

Theoretical Frameworks for KIE in Enzymatic Reactions and Bond Cleavage

The Kinetic Isotope Effect (KIE) is a powerful tool in mechanistic enzymology and drug metabolism studies, defined as the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The theoretical basis for the KIE lies in the principles of molecular vibrations and zero-point energy (ZPE).

Deuterium KIE:

The primary deuterium KIE is observed when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a reaction. nih.gov Replacing hydrogen with its heavier isotope, deuterium (D), results in a stronger carbon-deuterium (C-D) bond. This is because the C-D bond has a lower vibrational frequency and consequently a lower ZPE compared to the C-H bond. scispace.com As a result, more energy—a higher activation energy—is required to break the C-D bond. scispace.com This energetic difference leads to a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. nih.gov In the context of drug metabolism, if a C-H bond is broken during a metabolic transformation catalyzed by an enzyme like cytochrome P450 (CYP), deuteration at that specific position can significantly slow down the metabolic process. nih.gov This effect is a key principle behind the design of "deuterated drugs" to improve pharmacokinetic profiles. nih.govpharmaffiliates.com

Table 1: Theoretical Principles of Deuterium Kinetic Isotope Effect (KIE)
PrincipleDescriptionImplication in Metabolism
Zero-Point Energy (ZPE) The lowest possible energy that a quantum mechanical system may have. A C-D bond has a lower ZPE than a C-H bond due to the greater mass of deuterium.The energy difference between the ground states of the C-D and C-H bonds contributes directly to the KIE.
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur. Cleavage of a C-D bond requires a higher activation energy than cleavage of a C-H bond.Higher Ea for C-D bond cleavage leads to a slower rate of metabolism at the deuterated site. scispace.com
Rate-Determining Step The slowest step in a chemical reaction that determines the overall rate. A significant primary KIE is only observed if the C-H bond cleavage occurs in this step.Observing a KIE can help identify the rate-limiting steps in a drug's metabolic pathway. nih.gov
Magnitude of KIE (kH/kD) The ratio of the rate constant for the non-deuterated (kH) versus the deuterated (kD) substrate. For primary KIEs involving C-H bond cleavage, this value is typically between 2 and 10.A larger KIE value indicates that C-H bond cleavage is a major contributor to the rate-determining step of the metabolic reaction.

Fluorine and C-F Bond Cleavage:

Unlike deuterium, the introduction of fluorine does not rely on an isotopic effect to probe metabolism, as ¹⁹F is the only stable isotope of fluorine. Instead, fluorination is a common medicinal chemistry strategy used to block metabolic "soft spots." researchgate.net The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine. nih.govspringernature.com Metalloenzymes, such as cytochrome P450s, that typically catalyze the hydroxylation of C-H bonds are generally unable to cleave the robust C-F bond. nih.gov

Table 2: Comparison of Deuteration and Fluorination Effects in Metabolism Studies
AttributeDeuteration (e.g., Paliperidone-d4)Fluorination (e.g., 5-Fluoro Paliperidone)
Primary Mechanism Kinetic Isotope Effect (KIE) slows bond cleavage. wikipedia.orgMetabolic blocking due to high C-F bond strength. nih.gov
Bond Affected C-D bond cleavage is slower than C-H bond cleavage.C-F bond is resistant to enzymatic cleavage.
Purpose of Study To determine if C-H bond cleavage is a rate-determining step in a metabolic pathway.To identify primary metabolic sites and uncover alternative (shunt) metabolic pathways. nih.gov
Expected Outcome Decreased rate of formation of the metabolite resulting from cleavage at the deuterated site.Absence of metabolite from C-F position and potential increase in metabolites from other sites.

Experimental Designs for Measuring Deuterium and Fluorine KIEs in Drug Metabolism Studies

To experimentally investigate the metabolic consequences of isotopic labeling in a compound like this compound, distinct experimental designs are employed for the deuterated and fluorinated components. These studies are typically conducted in vitro using systems such as human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, including CYPs.

Experimental Design for Deuterium KIE:

The measurement of deuterium KIEs can be approached through several well-established experimental setups, with analysis typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify the parent drug and its metabolites. scispace.com

Parallel Incubation (Non-competitive): In this design, the deuterated substrate (e.g., Paliperidone-d4) and the non-deuterated substrate (Paliperidone) are incubated in separate reactions under identical conditions (e.g., with HLMs and necessary cofactors). nih.gov The rates of metabolite formation are measured independently for each substrate. While this is the only method to determine the KIE on Vmax (DV), it is susceptible to experimental variability between the two separate assays. nih.gov

Competitive Incubation (Intermolecular): A mixture, typically 1:1, of the deuterated and non-deuterated substrates is added to a single incubation. scispace.comnih.gov The reaction is allowed to proceed to a low level of conversion (<25%) to ensure initial rates are measured. The ratio of the deuterated to non-deuterated forms of the resulting metabolite is then compared to the initial ratio of the substrates. This method is highly precise for determining the KIE on Vmax/Km [D(V/K)] because pipetting errors and incubation conditions affect both substrates equally. nih.gov

Intramolecular Competition: This design requires a molecule that contains both a C-H and a C-D bond at metabolically equivalent positions. scispace.comnih.gov The KIE is determined by the ratio of products formed from the cleavage of each bond within the same molecule. This is the most precise method but is often synthetically challenging to implement.

Table 3: Hypothetical Experimental Design for Deuterium KIE Measurement of Paliperidone-d4 Hydroxylation
ParameterDescription
Test System Human Liver Microsomes (HLMs)
Substrates Paliperidone (unlabeled) and Paliperidone-d4 (for KIE determination)
Incubation Type Competitive Incubation (1:1 molar ratio of Paliperidone and Paliperidone-d4)
Incubation Conditions Phosphate buffer (pH 7.4), 37°C, with NADPH regenerating system.
Time Points 0, 5, 15, 30, and 60 minutes.
Analysis Method LC-MS/MS to quantify concentrations of Paliperidone, Paliperidone-d4, Hydroxy-Paliperidone, and Hydroxy-Paliperidone-d4.
Primary Endpoint Ratio of [Hydroxy-Paliperidone] / [Hydroxy-Paliperidone-d4] to determine the V/K isotope effect.

Experimental Design for Fluorine Metabolic Blocking:

The effect of fluorination is not a KIE measurement but a comparison of metabolic profiles. The experiment is designed to assess how the introduction of a fluorine atom alters the rate of metabolism and the distribution of metabolites.

The experimental setup involves incubating the fluorinated compound (5-Fluoro Paliperidone) and the parent compound (Paliperidone) in parallel incubations with HLMs. The key analyses are the rate of disappearance of the parent compound (metabolic stability) and the identification and quantification of the metabolites formed over time (metabolite profiling). If the 5-fluoro substitution blocks a primary site of hydroxylation, one would expect to see a slower rate of degradation for 5-Fluoro Paliperidone and a different profile of metabolites compared to Paliperidone.

Table 4: Hypothetical Experimental Design for Comparing Metabolic Profiles of Paliperidone vs. 5-Fluoro Paliperidone
ParameterPaliperidone Arm5-Fluoro Paliperidone Arm
Test System Human Liver Microsomes (HLMs)
Incubation Conditions Phosphate buffer (pH 7.4), 37°C, with NADPH regenerating system.
Primary Measurement 1 (Stability) Rate of disappearance of Paliperidone over 60 minutes.Rate of disappearance of 5-Fluoro Paliperidone over 60 minutes.
Primary Measurement 2 (Metabolite ID) Identification and quantification of major metabolites (e.g., Hydroxy-Paliperidone, N-dealkylated metabolite) using high-resolution LC-MS/MS.Identification and quantification of metabolites. Search for expected metabolites and novel "shunt" metabolites.
Expected Outcome Hypothesis Known metabolic profile is observed. nih.govIncreased metabolic stability (slower disappearance). Absence of 5-hydroxy metabolite. Potential increase in N-dealkylation or other secondary metabolites.

By combining these theoretical frameworks and experimental designs, the use of labeled analogs like this compound allows researchers to meticulously dissect the metabolic pathways of paliperidone, identifying rate-determining steps and uncovering alternative routes of biotransformation.

Pharmacokinetic and Pharmacodynamic Research Applications of 5 Fluoro Paliperidone D4 Methodological Focus

Methodologies for Pharmacokinetic Assessment in Preclinical Models using Labeled Analogs

The use of stable isotope-labeled compounds such as 5-Fluoro Paliperidone-d4 (B47709) is central to modern pharmacokinetic research. These analogs act as ideal internal standards for bioanalytical assays and allow for detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

Quantitative Bioanalytical Strategies for Determining PK Parameters in Animal Studies

In preclinical animal models, the accurate quantification of drug concentrations in biological matrices is paramount for defining key pharmacokinetic parameters. The gold-standard methodology for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).

The strategy involves meticulous sample preparation, where plasma or tissue homogenates are treated to precipitate proteins and extract the analyte. 5-Fluoro Paliperidone-d4, or a similar deuterated analog like Paliperidone-d4, is introduced at a known concentration into each sample at the beginning of this process. semanticscholar.org This compound serves as an internal standard. Because it is chemically identical to the unlabeled analyte (paliperidone) but has a different mass, it co-elutes during the chromatography phase but is distinguished by the mass spectrometer. semanticscholar.org This approach corrects for any variability or loss of the analyte during sample preparation and analysis, ensuring high precision and accuracy. nih.govresearchgate.net

Calibration curves are generated using standard solutions with known concentrations of the unlabeled drug and a fixed concentration of the internal standard. semanticscholar.orgnih.gov By analyzing the ratio of the analyte's mass spectrometric signal to that of the internal standard, researchers can precisely determine the concentration of the drug in the unknown preclinical samples. nih.govresearchgate.net From the resulting concentration-time data, essential PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are calculated. jneuropsychiatry.orgjnjmedicalconnect.com

Comparative Pharmacokinetic Analysis Methodologies of Labeled and Unlabeled Analogs

A primary application of deuterated analogs is to investigate the "deuterium kinetic isotope effect" on a drug's pharmacokinetics. nih.govresearchgate.net This effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the breaking of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by cytochrome P450 enzymes), replacing hydrogen with deuterium (B1214612) at that specific site can slow down the metabolic process. semanticscholar.org

Methodologically, a comparative pharmacokinetic study is conducted in animal models. One cohort receives the unlabeled parent drug, while another receives the deuterated analog (e.g., this compound). Blood samples are collected at identical time points from both groups, and drug concentrations are quantified using the bioanalytical methods described previously.

The resulting pharmacokinetic profiles are then compared. A successful deuteration strategy aimed at improving metabolic stability would be expected to show specific changes in the labeled analog compared to the unlabeled compound. nih.govresearchgate.net These changes often include a lower clearance (CL), a higher maximum concentration (Cmax), and a larger area under the curve (AUC), indicating greater systemic exposure and a longer residence time in the body. nih.govresearchgate.net

Table 1: Illustrative Comparative Pharmacokinetic Parameters of a Deuterated vs. Non-deuterated Drug in an Animal Model (Data based on a representative study of deuterated methadone).
ParameterNon-deuterated CompoundDeuterated Compound (d9)Fold Change
AUC0–8h (Area Under the Curve) Value X5.7-fold higher than X+5.7x
Cmax (Maximum Concentration) Value Y4.4-fold higher than Y+4.4x
Clearance (CL) 4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg-5.2x

This table illustrates the type of data generated from a comparative pharmacokinetic study, showing how deuteration can significantly alter key parameters. Data is representative of findings for deuterated compounds. nih.gov

Mechanistic Pharmacodynamic Research using Labeled Compounds

Labeled compounds are indispensable for elucidating the mechanisms by which a drug exerts its effects. They allow for precise measurement of receptor binding and the investigation of molecular-level interactions between the drug and its biological target.

In vitro Receptor Binding and Ligand Affinity Assays with Labeled this compound

The therapeutic action of paliperidone (B428) is primarily attributed to its high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govdrugbank.comnih.gov In vitro receptor binding assays are the standard method for quantifying a drug's affinity for these targets. In these assays, a radiolabeled ligand (a molecule with a radioactive isotope) with known high affinity for the receptor of interest is used.

The methodology involves incubating membranes from cells expressing the target receptor (e.g., human D2 or 5-HT2A receptors) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (such as this compound or paliperidone). nih.gov The test compound competes with the radioligand for binding to the receptor. After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration. nih.gov The amount of radioactivity trapped on the filter, representing the bound radioligand, is then measured.

By plotting the displacement of the radioligand against the concentration of the test compound, a competition curve is generated. From this curve, the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. nih.gov Such assays have established that paliperidone has a very high affinity for both 5-HT2A (Ki = 0.4 nM) and D2 receptors. tocris.com

Table 2: Receptor Binding Affinities (Ki, nM) of Paliperidone for Various Neuroreceptors.
ReceptorBinding Affinity (Ki, nM)
Dopamine D2 4.0
Serotonin 5-HT2A 0.4
Adrenergic α1 Reported weaker affinity than risperidone
Adrenergic α2 Reported weaker affinity than risperidone
Histamine H1 Active antagonist

This table summarizes the binding affinities of paliperidone for its primary and secondary targets, as determined by in vitro receptor binding assays. nih.govnih.govtocris.comnih.gov

Methodologies for Investigating Drug-Target Interactions and Conformational Dynamics

Beyond determining binding affinity, researchers seek to understand the precise molecular interactions between a drug and its receptor. Stable isotope labeling, as in this compound, can be used in conjunction with advanced biophysical techniques to probe these interactions.

Molecular modeling and computational docking are used to create three-dimensional models of the receptor's binding pocket. kent.ac.ukscispace.com These models, often based on crystal structures of related receptors, predict how a ligand like paliperidone fits into the binding site and which amino acid residues are critical for the interaction. kent.ac.ukscispace.comresearchgate.net For example, modeling can identify potential hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the drug-receptor complex. kent.ac.ukscispace.com

Experimentally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information. While challenging for membrane proteins like G-protein coupled receptors (GPCRs), crystallizing a receptor in complex with a ligand like paliperidone reveals the exact binding pose and the conformational state of the receptor upon binding. researchgate.net Stable isotope labeling can aid in NMR studies by providing specific signals that help to map the binding interface and characterize the dynamic changes in the receptor's structure when the drug binds.

Theoretical and Computational Approaches in Pharmacokinetic/Pharmacodynamic Prediction for Isotopic Analogs

Computational modeling is a critical tool for predicting how alterations to a molecule, such as isotopic labeling, will affect its PK/PD properties, thereby guiding drug development.

Population Pharmacokinetic (PopPK) modeling is a statistical method used to quantify the sources of variability in drug concentrations among individuals. mdpi.com PopPK models for paliperidone have been developed to describe its absorption, distribution, and elimination, identifying factors like renal function and injection site as significant covariates. mdpi.comnih.gov When predicting the pharmacokinetics of an isotopic analog like this compound, these models can be adapted. Specifically, the metabolic clearance parameters within the model can be adjusted based on in vitro data or theoretical predictions of the kinetic isotope effect. This allows for simulation of the expected plasma concentration profiles of the deuterated drug before conducting extensive animal studies.

Physiologically-Based Pharmacokinetic/Pharmacodynamic (PBPKPD) models are more mechanistic. nih.gov These models represent the body as a series of interconnected physiological compartments and describe drug movement and interaction based on physicochemical properties of the drug and physiological parameters of the organism. A PBPKPD model for paliperidone could incorporate its transport across the blood-brain barrier and its binding kinetics to D2 and 5-HT2A receptors in specific brain regions. nih.gov To predict the behavior of an isotopic analog, one would modify the metabolic rate constants in the liver compartment. The model could then simulate not only the plasma and brain concentrations but also the resulting receptor occupancy over time, providing a powerful predictive link between a molecular modification and its ultimate pharmacodynamic effect. nih.gov

Strategic Utility in Pharmaceutical Drug Discovery and Development Research

Application of Labeled Analogs in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how modifications to a molecule's structure affect its biological activity. oncodesign-services.comnih.gov The goal is to identify the key structural features—the pharmacophore—responsible for a compound's desired effects and to optimize them to enhance potency, selectivity, and safety. oncodesign-services.com This process involves synthesizing and testing a series of structurally related compounds, known as analogs, to build a comprehensive understanding of the SAR landscape. oncodesign-services.comnih.gov

Isotope-labeled analogs serve as precision tools for investigating the intricate interactions between a drug (ligand) and its biological target, such as a receptor or enzyme. musechem.com By selectively labeling specific atoms within a molecule, researchers can track the drug's binding orientation and conformational changes upon engagement with the target site. Techniques like nuclear magnetic resonance (NMR) spectroscopy can leverage isotopically labeled compounds to provide high-resolution structural data on the ligand-receptor complex, revealing critical contact points and dynamic behaviors that govern binding affinity and efficacy. This detailed molecular insight is invaluable for rational drug design, guiding synthetic efforts to create new analogs with improved target engagement.

One of the most impactful applications of isotopic labeling in SAR is the strategic modification of a drug's metabolic profile, often referred to as "metabolic switching" or the "Kinetic Isotope Effect" (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, metabolic processes that involve the cleavage of a C-H bond, often catalyzed by cytochrome P450 (CYP) enzymes, can be slowed down when a hydrogen atom at a metabolic "hotspot" is replaced with deuterium. researchgate.net

This deuteration can lead to significant improvements in ADME properties by:

Altering metabolic pathways: Blocking a primary metabolic route can shift metabolism to alternative pathways, potentially reducing the formation of toxic or inactive metabolites.

Improving oral bioavailability: By decreasing first-pass metabolism in the liver, a greater proportion of the administered dose can reach systemic circulation.

This strategy allows medicinal chemists to fine-tune a lead compound's pharmacokinetic profile without drastically altering its core structure, thereby preserving its desired pharmacological activity. spirochem.com

ADME ParameterImpact of Isotopic Modification (Deuteration)Rationale
Metabolic Stability IncreasedStronger C-D bond slows enzymatic cleavage at the site of deuteration.
Half-Life (t½) Potentially IncreasedSlower metabolism leads to reduced clearance from the body.
Bioavailability (F) Potentially IncreasedReduced first-pass metabolism allows more drug to enter circulation.
Metabolite Profile AlteredCan shift metabolism away from the formation of undesirable metabolites.

5-Fluoro Paliperidone-d4 (B47709) as a High-Precision Reference Standard in Academic Research and Quality Control

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for a specific substance. 5-Fluoro Paliperidone-d4 serves as an ideal internal standard for the quantitative analysis of paliperidone (B428) and its related compounds. sigmaaldrich.com Because it shares nearly identical physicochemical properties with the non-labeled analyte, it co-elutes in chromatography and experiences similar extraction efficiency and ionization response in mass spectrometry. youtube.com However, its distinct mass, due to the four deuterium atoms, allows it to be separately detected by a mass spectrometer, enabling highly accurate and precise quantification of the target analyte by correcting for variations during sample processing and analysis. youtube.com

The development of robust and reliable bioanalytical assays is critical for supporting preclinical and clinical studies. sigmaaldrich.com this compound is instrumental in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to measure concentrations of paliperidone in biological matrices like plasma or serum. frontiersin.org

During assay validation, the labeled standard is used to confirm key performance characteristics, ensuring the method is fit for its intended purpose. These characteristics include:

Accuracy: How close the measured values are to the true value.

Precision: The degree of reproducibility of measurements under the same conditions.

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. frontiersin.org

Validation ParameterTypical Acceptance CriteriaRole of this compound
Accuracy Within ±15% of the nominal value (±20% at LLOQ)Ensures reliable quantification by correcting for sample processing variability.
Precision Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ)Minimizes the impact of random errors, leading to more consistent results.
Linearity Correlation coefficient (r²) ≥ 0.99The consistent response ratio of analyte-to-internal standard confirms a linear relationship.
Selectivity No significant interference at the retention time of the analyte and internal standardConfirms that the mass difference allows for unambiguous detection in a complex matrix.

Ensuring the purity and quality of an Active Pharmaceutical Ingredient (API) is a regulatory requirement. During the synthesis and storage of paliperidone, related substances and impurities can arise from starting materials, intermediates, or degradation. This compound can be used as an internal standard in validated analytical methods to accurately identify and quantify these impurities. sigmaaldrich.com This application is crucial for:

Process Chemistry: Optimizing synthetic routes to minimize the formation of impurities.

Stability Studies: Assessing the degradation profile of the drug substance and product under various conditions (e.g., heat, light, humidity).

Batch Release Testing: Confirming that each manufactured batch of the API meets the stringent purity specifications set by regulatory authorities like the USP. sigmaaldrich.com

Role of Isotopic Labeling in Preclinical Drug Candidate Selection and Optimization Methodologies

The preclinical phase of drug development is focused on selecting the most promising candidate to advance into human trials. europa.eu A major cause of failure in this phase is poor pharmacokinetic properties. europa.eu Isotopic labeling plays a critical role in de-risking this process.

By synthesizing isotopically labeled versions of lead compounds, such as this compound for a paliperidone-related series, researchers can conduct definitive ADME studies early in the discovery process. metsol.commusechem.com These studies provide precise data on how different structural analogs are absorbed, distributed, metabolized, and cleared from the body. researchgate.net This allows for a direct, head-to-head comparison of candidates, enabling teams to:

Identify compounds with superior metabolic stability and bioavailability.

Understand the metabolic pathways and identify any potentially problematic metabolites.

Select the candidate with the optimal pharmacokinetic profile for the desired therapeutic effect.

This data-driven approach to candidate selection significantly improves the quality of the molecule entering formal development, thereby increasing the probability of success in later, more expensive clinical trials. europa.eueuropa.eu

Emerging Research Frontiers and Future Directions for Labeled Analogs

Advanced Isotopic Labeling Techniques (e.g., Flow Chemistry, Late-Stage Functionalization)

The synthesis of isotopically labeled compounds is undergoing a significant transformation, moving away from traditional, multi-step batch processes. Modern techniques are focused on improving efficiency, selectivity, and accessibility, which is crucial for creating complex labeled molecules like 5-Fluoro Paliperidone-d4 (B47709).

Late-Stage Functionalization (LSF): This strategy introduces isotopic labels at the final steps of a synthetic route. nih.gov This approach is highly efficient as it minimizes the number of synthetic steps involving expensive or radioactive isotopes, thereby reducing costs and waste. nih.govmusechem.com LSF allows for the selective incorporation of isotopes into specific positions within a complex molecule, which is vital for studying the detailed behavior of drugs at their biological targets. musechem.com For example, methods have been developed for the late-stage labeling of pharmaceutically relevant cyclic ureas directly from isotopically labeled carbon dioxide (¹¹C, ¹³C, or ¹⁴C), showcasing the technique's broad applicability to drug candidates. nih.gov This avoids the need for lengthy de novo synthesis, representing a major advancement for drug metabolism and medicinal chemistry research. chemrxiv.org

Flow Chemistry: The use of continuous flow systems for isotopic labeling offers numerous advantages over traditional batch chemistry. x-chemrx.com Flow chemistry provides precise control over reaction parameters such as temperature and time, enhances mixing, and improves safety. x-chemrx.com This technology is being developed to create modular and adaptable systems for the straightforward labeling of complex molecules with stable isotopes like deuterium (B1214612), ¹³C, and ¹⁵N. absiskey.com Flow systems can revolutionize isotope labeling by enabling new reactions that are difficult to achieve in batch, utilizing new generations of catalysts to selectively exchange specific atoms on the target molecule. absiskey.com For instance, a continuous flow process using Raney nickel as a catalyst has been developed for hydrogen isotope exchange (H/D exchange) that is compatible with a wide range of nitrogen-containing heterocycles and pharmaceutical compounds. x-chemrx.com

These advanced techniques are making the synthesis of isotopically labeled compounds more efficient, cost-effective, and versatile, paving the way for broader applications in pharmaceutical research. x-chemrx.com

Integration of Multi-Omics Data with Isotope-Tracer Technologies in Systems Biology Research

Systems biology aims to create a holistic understanding of complex biological interactions by integrating multiple layers of biological data, collectively known as "multi-omics" (genomics, transcriptomics, proteomics, metabolomics). nih.govomicstutorials.com Isotope-tracer technologies are critical for adding a dynamic and quantitative dimension to these studies, allowing researchers to move beyond static snapshots of cellular components. nih.gov

The integration of data from different omics levels offers the potential to significantly improve our understanding of their interconnections and combined influence on cellular function and disease. nih.gov For example, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique in quantitative proteomics, where "heavy" isotopes like ¹³C or ¹⁵N are incorporated into proteins to allow for precise comparison of protein expression levels between different cell populations via mass spectrometry. metwarebio.com

In metabolomics, isotope labeling is used to trace the flow of metabolites through complex biochemical networks, a method known as metabolic flux analysis (MFA). metwarebio.comnih.gov By introducing a labeled substrate (e.g., ¹³C-glucose) into a biological system, scientists can track the metabolic fate of the isotope, providing quantitative insights into the activity of various pathways. nih.gov

The challenge remains in effectively integrating these large and diverse datasets. nih.gov New computational tools and platforms like MetaboAnalyst are being developed to facilitate the integrated analysis of metabolomics data with other omics data. nih.gov By combining these approaches, researchers can build comprehensive models of biological systems, assessing the flow of information from the genotype to the phenotype and unraveling the complex molecular mechanisms underlying health and disease. nih.govufz.de

Computational Modeling and Quantum Mechanical Studies of Isotopic Effects in Complex Biological Systems

The substitution of an atom with one of its isotopes can lead to subtle but significant changes in reaction rates, known as kinetic isotope effects (KIEs). nih.gov These effects arise from the mass difference between isotopes, which influences vibrational frequencies of chemical bonds. rsc.org Computational modeling and quantum mechanics are becoming indispensable tools for predicting and interpreting these effects in complex biological systems.

Computational methods can be used to predict KIEs with a high degree of accuracy, providing detailed information on transition state structures and helping to confirm or discard proposed reaction mechanisms. rsc.org This is particularly valuable in studying enzymatic reactions, where understanding the precise mechanism is key to designing effective drugs. nih.gov

Quantum mechanics plays a crucial role, as phenomena like quantum tunneling can significantly impact reactions involving the transfer of light particles, such as hydrogen and its isotopes (protium, deuterium, tritium). nih.govwikipedia.org Tunneling allows these particles to pass through an energy barrier rather than going over it, leading to reaction rates that are much faster than predicted by classical theories. nih.gov Because tunneling is highly sensitive to mass, the KIE for a reaction involving hydrogen tunneling can be exceptionally large.

Future Research Avenues for 5-Fluoro Paliperidone-d4 and Related Analogs as Psychopharmacological Probes

The strategic replacement of hydrogen with deuterium in drug molecules, known as deuteration, can significantly alter their metabolic profiles. nih.gov This "deuterium switch" can slow down metabolism at specific sites, leading to improved pharmacokinetic properties such as a longer half-life and increased plasma exposure. nih.govresearchgate.net This has been successfully demonstrated with deutetrabenazine, the first deuterated drug approved by the FDA, which showed a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. nih.govacs.org

For a compound like this compound, these principles open up several promising avenues for future research. As a deuterated analog of a known antipsychotic, it can serve as a powerful probe in psychopharmacology.

Probing Drug Metabolism and Pharmacokinetics: this compound can be used in comparative studies with its non-deuterated counterpart to precisely quantify the impact of deuterium substitution on metabolic pathways. By tracking the fate of the deuterated and non-deuterated compounds, researchers can identify key metabolic "soft spots" and better understand how structural modifications affect drug stability and clearance. This knowledge is invaluable for designing future drugs with optimized pharmacokinetic profiles. researchgate.neteurekalert.org

Investigating Target Engagement and Receptor Occupancy: Labeled analogs are essential tools for in vivo imaging techniques like Positron Emission Tomography (PET). While this compound itself is labeled with a stable isotope, the synthetic strategies developed for its creation could be adapted to incorporate positron-emitting isotopes (e.g., ¹¹C or ¹⁸F). Such radiolabeled probes would allow researchers to non-invasively visualize and quantify the binding of the drug to its target receptors (e.g., dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors) in the brain. This provides direct evidence of target engagement and can help correlate receptor occupancy with clinical efficacy and side effects.

Development of Improved Therapeutics: The insights gained from studying this compound could directly inform the development of next-generation antipsychotics. Understanding how deuteration impacts the pharmacology of paliperidone (B428) could lead to new therapeutics with improved efficacy, better tolerability, and more convenient dosing regimens, ultimately benefiting patients with conditions like schizophrenia. nih.govresearchgate.netnih.govnih.gov

In essence, this compound represents more than just a chemical curiosity; it is a sophisticated tool that stands at the intersection of advanced chemistry, systems biology, and pharmacology, poised to help unravel the complexities of psychopharmacological treatment.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize 5-Fluoro Paliperidone-d4 in experimental settings?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity. Deuterated analogs like this compound require careful isotopic pattern analysis in HRMS to distinguish them from non-deuterated counterparts. Purity assessment should follow validated protocols, including chromatographic separation (e.g., HPLC) with UV detection and comparison to certified reference materials . For synthetic characterization, report detailed spectral data (e.g., 1^1H/13^13C NMR, IR) and retention times in supplementary materials to ensure reproducibility .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard. Develop a validated method with:

  • Linear range : 0.01–10 ng/mL for the parent compound and 10–500 ng/mL for metabolites (e.g., ester hydrolysis products).
  • Precision and accuracy : ≤20% coefficient of variation (CV) and ±20% deviation from target concentrations.
  • Ion suppression mitigation : Use deuterated internal standards (e.g., MAB-CHMINACA-d4) to correct matrix effects, and validate with fortified blank matrices .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct stability studies across temperatures (-20°C to 25°C), pH levels, and light exposure. Use LC-MS/MS to monitor degradation products and quantify parent compound recovery. Include statistical analysis (e.g., ANOVA) to compare stability across conditions. Report degradation kinetics (e.g., half-life) and storage recommendations in the results section .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s pharmacokinetics in postmortem specimens, and how can they be addressed?

  • Methodological Answer : Postmortem redistribution and metabolite variability (e.g., ester hydrolysis) complicate pharmacokinetic modeling. To address this:

  • Sampling : Collect paired central (e.g., cardiac) and peripheral (e.g., femoral) blood specimens to assess redistribution.
  • Metabolite tracking : Quantify both parent compound and hydrolysis products, as metabolites may persist at higher concentrations (e.g., 49 ng/mL vs. 0.29 ng/mL in central blood) and serve as biomarkers .
  • Statistical adjustments : Use multivariate regression to account for postmortem interval and tissue-specific degradation.

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer : Discrepancies may stem from differences in analytical sensitivity or biological matrices. Apply the following:

  • Cross-validation : Reanalyze disputed samples using harmonized LC-MS/MS protocols.
  • Meta-analysis : Pool data from multiple studies, stratifying by dose, matrix (blood vs. serum), and demographic factors.
  • Controlled in vitro assays : Use human hepatocyte models to isolate metabolic pathways and compare toxicity thresholds .

Q. What frameworks are optimal for formulating hypothesis-driven research questions about this compound’s neuropharmacological effects?

  • Methodological Answer : Use the PICOT framework :

  • Population : Rodent models or human postmortem samples.
  • Intervention : Dose-dependent exposure to this compound.
  • Comparison : Non-deuterated analogs or vehicle controls.
  • Outcome : CB1/CB2 receptor activation, behavioral changes, or biomarker levels.
  • Timeframe : Acute (24–72 hr) vs. chronic (4-week) exposure.
    Ensure questions align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Data Presentation and Reproducibility

Q. How should researchers present conflicting metabolite concentration data in publications?

  • Methodological Answer : Use dual-axis graphs or heatmaps to visualize spatial (central vs. peripheral blood) and inter-individual variability. In the discussion, explicitly address limitations (e.g., small sample sizes, postmortem artifacts) and propose replication studies. Provide raw data in supplementary materials for independent verification .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. For small datasets, use non-parametric tests (e.g., Mann-Whitney U). Report 95% confidence intervals and effect sizes to enhance interpretability .

Ethical and Regulatory Considerations

Q. How can researchers ensure compliance with ethical guidelines when using human specimens in this compound studies?

  • Methodological Answer : Obtain IRB approval and anonymize specimens using coded identifiers (e.g., Case ID#) instead of personal data. Disclose funding sources and potential conflicts of interest in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.